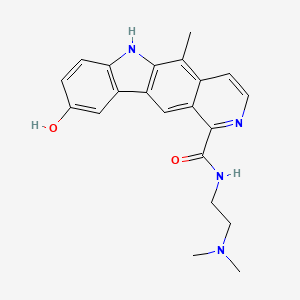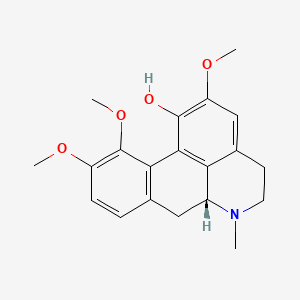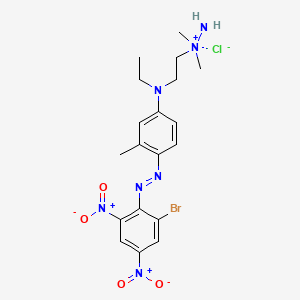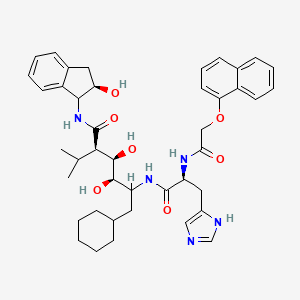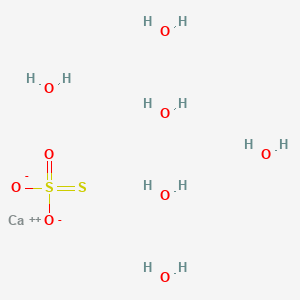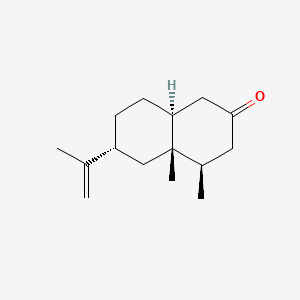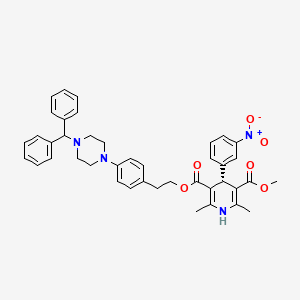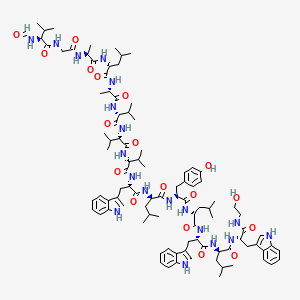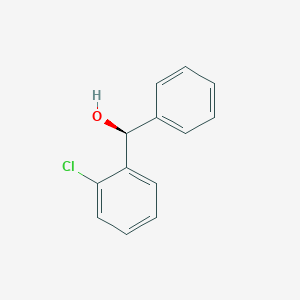
m(7)G(5')Pppgm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound m(7)G(5’)Pppgm, also known as 7-methylguanosine 5’-triphosphate 5’-guanosine monophosphate, is a cap structure analog commonly found at the 5’ end of eukaryotic messenger RNA (mRNA). This cap structure plays a crucial role in the stability, translation, and processing of mRNA. It is involved in various cellular processes, including the initiation of protein synthesis and protection of mRNA from degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m(7)G(5’)Pppgm involves the enzymatic transfer of a guanosine monophosphate (GMP) moiety from guanosine triphosphate (GTP) to the 5’ end of an unmethylated mRNA. This reaction is catalyzed by the enzyme guanylyltransferase. Subsequently, a methyl group is transferred from S-adenosylmethionine to the 7th position of the guanosine, catalyzed by the enzyme methyltransferase .
Industrial Production Methods
In an industrial setting, the production of m(7)G(5’)Pppgm can be achieved through in vitro transcription systems using RNA polymerases such as E. coli RNA polymerase or SP6 RNA polymerase. These systems are primed with m(7)G(5’)Pppgm to produce capped RNA molecules efficiently .
化学反応の分析
Types of Reactions
m(7)G(5’)Pppgm undergoes several types of chemical reactions, including:
Methylation: The addition of a methyl group to the 7th position of the guanosine.
Phosphorylation: The addition of phosphate groups to the guanosine moiety.
Hydrolysis: The cleavage of the triphosphate linkage.
Common Reagents and Conditions
Methylation: S-adenosylmethionine as the methyl donor.
Phosphorylation: Guanosine triphosphate (GTP) as the phosphate donor.
Hydrolysis: Enzymatic hydrolysis using phosphatases.
Major Products Formed
The major products formed from these reactions include methylated guanosine derivatives and various phosphorylated intermediates.
科学的研究の応用
m(7)G(5’)Pppgm has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: Essential for studying mRNA processing, stability, and translation in eukaryotic cells.
Medicine: Investigated for its potential role in gene therapy and mRNA-based vaccines.
Industry: Utilized in the production of synthetic mRNA for research and therapeutic purposes.
作用機序
m(7)G(5’)Pppgm exerts its effects by binding to the cap-binding complex (CBC) and eukaryotic initiation factors (eIFs) involved in the initiation of translation. This binding facilitates the recruitment of ribosomes to the mRNA, enhancing the efficiency of translation. Additionally, the cap structure protects mRNA from exonuclease-mediated degradation, thereby increasing its stability .
類似化合物との比較
Similar Compounds
m(7)G(5’)Ppp(5’)A: Another cap structure analog with an adenosine moiety instead of guanosine.
G(5’)Ppp(5’)G: An unmethylated cap analog used in similar applications.
Uniqueness
m(7)G(5’)Pppgm is unique due to its methylated guanosine moiety, which provides enhanced stability and translation efficiency compared to unmethylated analogs. This makes it particularly valuable in research and therapeutic applications where mRNA stability and efficient translation are critical .
特性
CAS番号 |
57718-00-0 |
|---|---|
分子式 |
C22H31N10O18P3 |
分子量 |
816.5 g/mol |
IUPAC名 |
[(2R,3S,4R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C22H31N10O18P3/c1-30-6-32(16-10(30)18(37)29-22(24)27-16)19-13(35)11(33)7(47-19)3-45-51(38,39)49-53(42,43)50-52(40,41)46-4-8-12(34)14(44-2)20(48-8)31-5-25-9-15(31)26-21(23)28-17(9)36/h5-8,11-14,19-20,33-35H,3-4H2,1-2H3,(H8-,23,24,26,27,28,29,36,37,38,39,40,41,42,43)/t7-,8-,11-,12-,13-,14-,19?,20-/m1/s1 |
InChIキー |
CUWKXCJRSKNYSN-YGYKVGJLSA-N |
異性体SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OC)O)O)O |
正規SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


